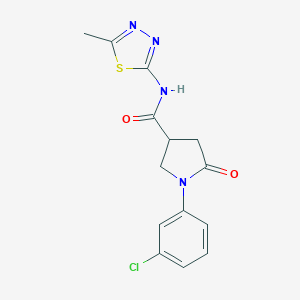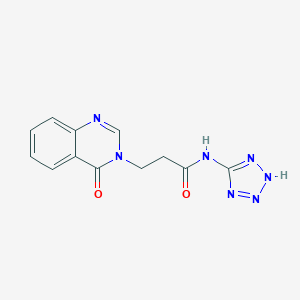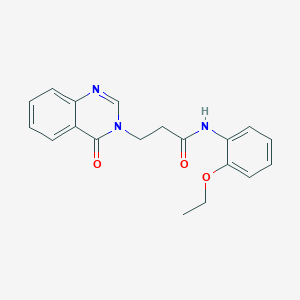
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as EPOB or ML315, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including drug discovery, cancer research, and neuroscience. EPOB is a small molecule inhibitor that targets the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and stem cell renewal.
Wirkmechanismus
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide works by inhibiting the Wnt signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and stem cell renewal. The Wnt pathway is also implicated in the development of cancer and neurodegenerative diseases. N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide targets a specific protein in the pathway, called TCF/LEF, which is involved in transcriptional regulation of Wnt target genes. By inhibiting TCF/LEF, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide blocks the downstream effects of the Wnt pathway, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have several biochemical and physiological effects in cells and animal models. In cancer cells, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide inhibits cell growth and induces apoptosis, which is associated with the downregulation of Wnt target genes and the upregulation of pro-apoptotic genes. In animal models, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to enhance synaptic plasticity and improve cognitive function, which is associated with the activation of the Wnt pathway in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments, including its small size, high potency, and specificity for the Wnt pathway. N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be easily synthesized and purified, making it a cost-effective tool for studying the Wnt pathway. However, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide also has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays are required to ensure the safety and specificity of N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments.
Zukünftige Richtungen
There are several future directions for N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide research, including its potential applications in cancer therapy, neurodegenerative diseases, and stem cell research. In cancer therapy, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be used in combination with other drugs to enhance their effectiveness and reduce side effects. In neurodegenerative diseases, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be used to enhance synaptic plasticity and improve cognitive function in patients. In stem cell research, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be used to regulate stem cell renewal and differentiation, leading to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves several steps, including the reaction of 4-ethylbenzoyl chloride with hydrazine hydrate to form 4-ethylphenylhydrazine, which is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid to form the final product, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. The chemical structure of N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been confirmed by various analytical techniques, including NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential applications in various scientific fields. In drug discovery, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroscience, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models, suggesting its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C20H21N3O2 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C20H21N3O2/c1-2-15-11-13-17(14-12-15)21-18(24)9-6-10-19-22-20(23-25-19)16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H,21,24) |
InChI-Schlüssel |
ZUUVJORSCAWFTQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277424.png)
![1-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277425.png)

![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)

![2-{3-[hydroxy(oxido)amino]-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277434.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277437.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277438.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277440.png)
![N-(2,5-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277441.png)
![3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B277444.png)


![2-(4-oxoquinazolin-3(4H)-yl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B277449.png)